3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole
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Description
3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is a useful research compound. Its molecular formula is C16H21N5 and its molecular weight is 283.379. The purity is usually 95%.
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Biological Activity
3-Methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole (CAS Number: 2415512-51-3) is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is C16H21N5, with a molecular weight of 283.37 g/mol. The structure features a tetrahydroindazole core substituted with a pyrrolidine and a pyrazine ring, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 2415512-51-3 |
Molecular Formula | C₁₆H₂₁N₅ |
Molecular Weight | 283.37 g/mol |
Antitumor Activity
Recent studies have indicated that indazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy in inhibiting various kinases involved in tumor progression. Specifically, derivatives have been tested against pan-Pim kinases, showing IC50 values in the nanomolar range (e.g., IC50 = 0.4 nM for Pim-1) .
Inhibition of Kinase Activity
The compound's structure suggests potential as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell growth and survival. Research indicates that similar indazole derivatives can inhibit kinases associated with cancer proliferation. For example, select compounds demonstrated effective inhibition of the Pim kinase family with low IC50 values .
Anti-inflammatory Properties
Indazole derivatives also possess anti-inflammatory properties. In vitro assays have shown that certain related compounds significantly suppress COX-2 activity, a key enzyme in the inflammatory response. The reported IC50 values for these compounds were comparable to established anti-inflammatory drugs such as celecoxib .
Case Studies
- Antitumor Efficacy : A study involving the administration of indazole derivatives in cancer models demonstrated reduced tumor growth and enhanced apoptosis in cancer cells. The mechanism was linked to the inhibition of specific kinases that promote cell survival .
- Inflammation Models : In carrageenan-induced paw edema models, related compounds displayed significant reductions in inflammation markers, suggesting therapeutic potential for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Pyrrolidine Ring : Enhances binding affinity to target proteins.
- Pyrazine Substitution : May increase solubility and bioavailability.
Research into SAR has shown that modifications to the indazole core can significantly affect potency and selectivity against various biological targets .
Properties
IUPAC Name |
3-methyl-2-(3-pyrrolidin-1-ylpyrazin-2-yl)-4,5,6,7-tetrahydroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-12-13-6-2-3-7-14(13)19-21(12)16-15(17-8-9-18-16)20-10-4-5-11-20/h8-9H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVJOOAINSEWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NN1C3=NC=CN=C3N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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